4-Bromo-3-methyl-1H-pyrazole

Descripción

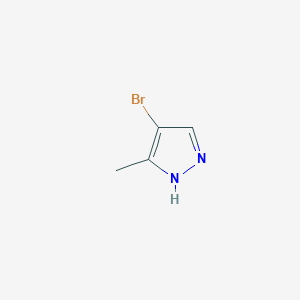

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQPRETWBGVNPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160464 | |

| Record name | 4-Bromo-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13808-64-5 | |

| Record name | 4-Bromo-3-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13808-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-methyl-1H-pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013808645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13808-64-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-3-METHYL-1H-PYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TM9BD74QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Bromo 3 Methyl 1h Pyrazole and Its Derivatives

Direct Halogenation Strategies for Pyrazole (B372694) Rings

Direct halogenation of the pyrazole ring is a common and effective method for introducing a bromine atom at the C4 position, which is the most nucleophilic carbon in the pyrazole ring. nih.govresearchgate.net

Bromination with N-Bromosaccharin and Related Reagents

N-Bromosaccharin (NBSac) has emerged as a highly effective and regioselective brominating agent for pyrazoles. jmcs.org.mxresearchgate.netsciencemadness.org It is a stable, solid reagent that is more reactive than N-bromosuccinimide (NBS) and can be used under mild, often solvent-free conditions. jmcs.org.mxsciencemadness.org The reaction of 3-methyl-1H-pyrazole with N-bromosaccharin, often catalyzed by silica-supported sulfuric acid, provides a direct and efficient route to 4-bromo-3-methyl-1H-pyrazole in high yields. jmcs.org.mxresearchgate.net This method is advantageous due to its simplicity, high yields, and environmentally friendly nature. jmcs.org.mx

Other N-bromo reagents, such as N-bromosuccinimide (NBS), are also widely used for the bromination of pyrazoles. researchgate.netresearchgate.net The reaction of pyrazoles with NBS can be carried out in various solvents, including carbon tetrachloride or water, and typically does not require a catalyst. researchgate.net These reactions are generally fast and provide excellent yields of the corresponding 4-bromopyrazoles. researchgate.netresearchgate.net

Table 1: Comparison of Brominating Agents for Pyrazole Synthesis

| Reagent | Typical Conditions | Advantages |

|---|---|---|

| N-Bromosaccharin (NBSac) | Solvent-free, silica-supported sulfuric acid catalyst | High reactivity, high yields, environmentally friendly. jmcs.org.mxresearchgate.netsciencemadness.org |

| N-Bromosuccinimide (NBS) | Carbon tetrachloride or water, room temperature | Readily available, good yields, mild conditions. researchgate.netresearchgate.net |

Regioselective Bromination Approaches

The C4 position of the pyrazole ring is electronically activated and thus the most susceptible to electrophilic attack, leading to highly regioselective bromination. nih.govresearchgate.net When the C4 position is already substituted, bromination can occur at other positions, but this often requires more forcing conditions. researchgate.net The regioselectivity of bromination can also be influenced by the substituents already present on the pyrazole ring and the reaction conditions employed. For instance, a photocatalytic three-component reaction has been developed for the regioselective synthesis of bromo-substituted pyrazoles, showcasing high control over the position of bromination. nih.gov

Cyclocondensation and Cycloaddition Reactions from Precursors

The pyrazole ring itself can be constructed through cyclocondensation reactions, which involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govbeilstein-journals.orgmdpi.com This is a foundational and versatile method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. nih.govbeilstein-journals.org To synthesize this compound via this route, a pre-brominated 1,3-dicarbonyl precursor would be required.

Alternatively, the pyrazole ring can be formed first and then brominated. For example, the cyclocondensation of acetylacetone (B45752) with hydrazine hydrate (B1144303) would yield 3,5-dimethyl-1H-pyrazole. Subsequent selective bromination would not yield the desired product. Therefore, for the synthesis of this compound, a more strategic choice of starting materials is necessary, such as a β-ketoester that can lead to a single regioisomer of the 3-methyl-1H-pyrazole.

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, also provide a powerful tool for constructing the pyrazole ring. nih.gov

Multi-component and One-Pot Synthetic Protocols

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazole derivatives in a single step. nih.govnih.govlongdom.org A one-pot regioselective synthesis of 4-bromopyrazole derivatives has been reported, starting from 1,3-diketones, arylhydrazines, and N-bromosaccharin in the presence of a silica (B1680970) gel-supported sulfuric acid catalyst under solvent-free conditions. jmcs.org.mxresearchgate.net This approach combines the formation of the pyrazole ring and its subsequent bromination in a single, efficient operation. jmcs.org.mx

Similarly, a photocatalytic one-pot three-component reaction of enaminones, hydrazines, and carbon tetrabromide has been demonstrated for the synthesis of bromo-substituted pyrazoles with high regioselectivity. nih.gov These methods are highly desirable in modern organic synthesis due to their operational simplicity and reduced waste generation. longdom.org

Post-Synthetic Bromination of Pyrazole Derivatives

In many synthetic strategies, the pyrazole core is constructed first, followed by a post-synthetic bromination step. This is a common approach when the desired brominated pyrazole is not directly accessible through cyclocondensation of readily available precursors. The high nucleophilicity of the C4 position of the pyrazole ring makes this a highly effective and regioselective transformation. nih.govresearchgate.net Reagents like N-bromosaccharin and N-bromosuccinimide are ideal for this purpose, offering mild reaction conditions and high yields. jmcs.org.mxresearchgate.net

Derivatization from Related Pyrazole Scaffolds

This compound is a versatile intermediate that can be further derivatized to create a wide range of functionalized pyrazoles. The bromine atom at the C4 position is particularly useful for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck reactions. jmcs.org.mxnih.gov These reactions allow for the introduction of various aryl, heteroaryl, and alkyl groups at the C4 position.

Furthermore, the nitrogen atoms of the pyrazole ring can be alkylated or arylated to introduce additional diversity. For instance, N-alkylation of SEM-protected pyrazoles allows for regioselective introduction of substituents on the nitrogen atoms. nih.gov The derivatization of the methyl group at the C3 position can also be explored to generate further analogues.

A patent describes a method for preparing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid starting from N-methyl-3-aminopyrazole, which is first brominated at the 4-position to yield 4-bromo-1-methyl-1H-pyrazole-3-amine. google.com This highlights the utility of the bromo-substituted pyrazole as a key intermediate for further functionalization.

Table 2: Key Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 13808-64-5 | C4H5BrN2 |

| N-Bromosaccharin | 1337-88-8 | C7H4BrNO3S |

| N-Bromosuccinimide | 128-08-5 | C4H4BrNO2 |

| 3-methyl-1H-pyrazole | 1453-58-3 | C4H6N2 |

| 3,5-dimethyl-1H-pyrazole | 67-51-6 | C5H8N2 |

| 4-bromo-1-methyl-1H-pyrazole-3-amine | Not readily available | C4H6BrN3 |

Chemical Reactivity and Functionalization of 4 Bromo 3 Methyl 1h Pyrazole

Transition-Metal-Catalyzed Cross-Coupling Reactions at the C-4 Position

The carbon-bromine bond at the C-4 position of the pyrazole (B372694) ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of substituted pyrazoles.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the context of 4-bromo-3-methyl-1H-pyrazole, this reaction allows for the introduction of various aryl and heteroaryl groups at the C-4 position.

Research has shown that the Suzuki-Miyaura coupling of 4-bromopyrazoles can be effectively carried out using palladium catalysts. nih.govresearchgate.net For instance, the coupling of 4-bromo-1,3,5-trimethylpyrazole with arylboronic acids has been successfully demonstrated. scispace.com The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent system. One study reported the coupling of 4-bromo-1,3,5-trimethylpyrazole with 4-methoxyphenylboronic acid and 4-fluorophenylboronic acid, achieving yields of 93% and 95%, respectively. scispace.com Another example includes the reaction of ethyl 4-bromo-1H-pyrazole-5-carboxylate with phenylboronic acid, which afforded the 4-phenyl-substituted product in an excellent yield of 93%. researchgate.net

The choice of catalyst and ligands can influence the reaction's efficiency. For example, the use of an XPhos-derived precatalyst has been shown to provide higher yields in the coupling of bromopyrazoles. nih.gov Microwave-assisted Suzuki-Miyaura reactions have also been developed, offering a more efficient route to 3-arylated pyrazolo[1,5-a]pyrimidin-5-ones. rsc.org

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Bromo-1,3,5-trimethylpyrazole | 4-Methoxyphenylboronic acid | Not specified | Not specified | Not specified | Not specified | 93 | scispace.com |

| 4-Bromo-1,3,5-trimethylpyrazole | 4-Fluorophenylboronic acid | Not specified | Not specified | Not specified | Not specified | 95 | scispace.com |

| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Not specified | Not specified | Not specified | Not specified | 93 | researchgate.net |

| 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Various arylboronic acids | XPhosPdG2 | K2CO3 | EtOH/H2O | 110 | up to 92 | rsc.org |

| 4-Bromopyrazole | Phenylboronic acid | P1 (XPhos-derived precatalyst) | K3PO4 | Dioxane/H2O | 100 | Good to very good | nih.gov |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction is instrumental in synthesizing alkynyl-substituted pyrazoles from this compound.

A study on the optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole highlighted the challenges posed by the electron-withdrawing trifluoromethyl group. researchgate.net The screening of various phosphine (B1218219) ligands revealed that XPhos, in combination with Pd(OAc)2, was highly effective. researchgate.net The reaction conditions were optimized to be 3 mol% of Pd(OAc)2, 6 mol% of XPhos, and Et3N as the base in DMF at 100 °C, leading to a 98% conversion. researchgate.net Lowering the temperature significantly decreased the reaction's efficiency. researchgate.net

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Conversion/Yield (%) | Reference |

| 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene (TMSA) | Pd(OAc)2 / XPhos | Et3N | DMF | 100 | 98 (conversion) | researchgate.net |

| 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene (TMSA) | Pd(OAc)2 / XPhos | Et3N | DMF | 50 | 81 (conversion) | researchgate.net |

| 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene (TMSA) | Pd(OAc)2 / XPhos | Et3N | DMF | 25 | 32 (conversion) | researchgate.net |

Negishi Cross-Coupling Reactions

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This method has been applied to the functionalization of 4-bromopyrazoles, allowing for the introduction of various alkyl and aryl groups.

A protocol for the Negishi cross-coupling of 4-bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole has been developed. rsc.org The success of this challenging coupling was found to be dependent on the choice of ligand, with XPhos proving to be effective. rsc.org The reaction of the pyrazole with organozinc chlorides, generated in situ, proceeded to give the desired C-4 substituted products. rsc.org

| Substrate | Coupling Partner | Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | (Hetero)arylzinc chlorides | [Pd(cinnamyl)Cl]2 | XPhos | Not specified | Not specified | Not specified | rsc.org |

| N-benzyl-4-bromopyrazole | 2,3-dimethylphenylzinc chloride | Not specified | Not specified | Not specified | Not specified | Not specified | scispace.com |

Heck Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. While there is limited specific information on the Heck reaction of this compound, related studies on 4-halopyrazoles provide valuable insights.

One report mentioned the Heck-Mizoroki reaction between 4-bromo-1,3,5-trimethylpyrazole and tert-butyl acrylate, which resulted in a 32% yield. clockss.org More extensive work has been done on 4-iodo-1H-pyrazoles, where various alkenes were successfully coupled. clockss.org A ligandless palladium-catalyzed Heck reaction has also been reported for the synthesis of a pyrazole-indole hybrid. ktu.edu

| Substrate | Coupling Partner | Catalyst System | Yield (%) | Reference |

| 4-Bromo-1,3,5-trimethylpyrazole | tert-Butyl acrylate | IMes-Pd(dmba)Cl | 32 | clockss.org |

| 4-Ethenyl-3-methoxy-1-phenyl-1H-pyrazole | 2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole | Pd(OAc)2 / TBAC | 45 | ktu.edu |

Stille Reactions

The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. organic-chemistry.org This reaction offers another avenue for the functionalization of 4-bromopyrazoles.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the C-4 position of the pyrazole ring can also be displaced by nucleophiles. This provides a direct method for introducing various functional groups. The reactivity in nucleophilic substitution is influenced by the electronic nature of the pyrazole ring and any substituents present. The presence of electron-withdrawing groups can activate the ring towards nucleophilic attack.

The bromine atom in 4-bromo-3-methyl-1H-pyrazol-5(4H)-one, a related compound, can be replaced by nucleophiles such as amines or alcohols. smolecule.com Similarly, the bromine in this compound can be substituted by nucleophiles like amines or thiols. evitachem.com For instance, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole was synthesized by treating 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride and methyl iodide, which is a nucleophilic substitution reaction at the oxygen but demonstrates the reactivity of related bromo-pyrazoles. mdpi.com

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, generally susceptible to electrophilic attack. In unsubstituted pyrazoles, electrophilic substitution typically occurs at the C4 position due to its higher electron density. cdnsciencepub.compreprints.org However, in this compound, this position is blocked by a bromine atom. Consequently, electrophilic functionalization is directed to the C5 position.

A significant example of this reactivity is the palladium-catalyzed direct C5-arylation of N-substituted 4-bromo-3-methyl-1H-pyrazoles. Current time information in Bangalore, IN.nih.gov This reaction demonstrates high chemoselectivity, as the C-Br bond at the C4 position remains intact, allowing for further synthetic modifications. Current time information in Bangalore, IN. The direct arylation is typically performed using a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), in a solvent like N,N-dimethylacetamide (DMA) with a base, commonly potassium acetate (KOAc). Current time information in Bangalore, IN.nih.gov

It is crucial to note that the N-H of the pyrazole ring must be protected or substituted for the C5-arylation to proceed effectively. The reaction is often inhibited when the nitrogen atom is unsubstituted, which is thought to be due to catalyst poisoning by coordination of the N-H group to the palladium catalyst. Current time information in Bangalore, IN. The reaction is compatible with a range of aryl bromides, including those with electron-withdrawing and electron-donating groups, as well as heteroaryl bromides. Current time information in Bangalore, IN.

Table 1: Examples of Palladium-Catalyzed C5-Arylation of N-Substituted 4-Bromo-3-methyl-1H-pyrazoles

| N-Substituent | Aryl Bromide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Methyl | 4-Bromobenzonitrile | Pd(OAc)₂ | KOAc | DMA | 150 | 89 | Current time information in Bangalore, IN. |

| Methyl | 3-Bromopyridine | PdCl(C₃H₅)(dppb) | KOAc | DMA | 150 | 52 | Current time information in Bangalore, IN. |

| Methyl | 5-Bromopyrimidine | Pd(OAc)₂ | KOAc | DMA | 150 | 64 | Current time information in Bangalore, IN. |

| Benzyl | 4-Bromonitrobenzene | Pd(OAc)₂ | KOAc | DMA | 150 | 54 | Current time information in Bangalore, IN. |

| Benzyl | 2-Bromobenzonitrile | Pd(OAc)₂ | KOAc | DMA | 150 | 69 | Current time information in Bangalore, IN. |

| Phenyl | 4-Bromobenzonitrile | Pd(OAc)₂ | KOAc | DMA | 150 | Moderate | Current time information in Bangalore, IN. |

Derivatization at the Nitrogen Atoms (N-alkylation, N-arylation)

The two nitrogen atoms in the pyrazole ring provide sites for derivatization, most commonly through N-alkylation and N-arylation. The N-unsubstituted this compound can be readily alkylated or arylated, often leading to a mixture of N1 and N2 isomers, although reaction conditions can be optimized for regioselectivity. arkat-usa.org

N-Alkylation

N-alkylation is a common strategy to introduce alkyl groups onto the pyrazole nitrogen. This can be achieved under basic conditions using alkyl halides. For instance, the reaction of 4-bromo-1-phenyl-1H-pyrazol-3-ol with methyl iodide in the presence of sodium hydride yields the corresponding N-methylated product. researchgate.net Another approach involves acid-catalyzed conditions, such as the use of trichloroacetimidates as alkylating agents in the presence of a Brønsted acid, which provides good yields of N-alkyl pyrazoles. researchgate.netigmpublication.org

Table 2: Examples of N-Alkylation of this compound and its Derivatives

| Substrate | Alkylating Agent | Catalyst/Base | Solvent | Conditions | Product | Yield (%) | Reference |

| 4-Bromo-1-phenyl-1H-pyrazol-3-ol | Methyl iodide | NaH | DMF | 0 °C to 60 °C, 1h | 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | 88 | researchgate.net |

| 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA | DCE | rt, 4h | 4-Chloro-1-phenethyl-1H-pyrazole | Good | researchgate.netigmpublication.org |

| 3(5)-Aryl-4-bromo-1H-pyrazole-5(3)-carboxylate | 2-Bromoacetophenone | Na₂CO₃ | DMF | 60-70 °C, 5-8h | N-alkylated pyrazole | - | arkat-usa.org |

N-Arylation

N-arylation introduces aryl groups to the pyrazole nitrogen and is often accomplished through metal-catalyzed cross-coupling reactions. Copper-catalyzed methods, such as the Ullmann condensation, are frequently employed. For example, the coupling of pyrazole with aryl halides can be achieved using copper iodide (CuI) in the presence of a diamine ligand and a base like potassium carbonate (K₂CO₃). vulcanchem.combeilstein-archives.org Palladium-catalyzed reactions also provide an effective route for N-arylation. ontosight.ai

Table 3: Examples of N-Arylation of Pyrazoles

| Pyrazole Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| Pyrazole | 4'-Bromopropiophenone | CuI / Diamine ligand | K₂CO₃ | Toluene | - | 1-(4-Propionylphenyl)pyrazole | 98 | vulcanchem.com |

| Pyrazole | 2-Bromoaniline | CuI / Diamine ligand | K₂CO₃ | Toluene | - | 1-(2'-Aminophenyl)pyrazole | 90 | vulcanchem.com |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 90 °C, 24h | N-aryl pyrazine-2-carboxamide | 60-85 | ontosight.ai |

Functional Group Interconversions on the Methyl Group

The methyl group at the C3 position of this compound can also undergo various chemical transformations, allowing for the introduction of different functional groups.

Oxidation

A key transformation of the 3-methyl group is its oxidation to a carboxylic acid. The direct oxidation of 4-bromo-3-methylpyrazole to 4-bromo-1H-pyrazole-3-carboxylic acid can be successfully achieved using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in water at elevated temperatures. guidechem.com This provides a straightforward route to a valuable synthetic intermediate. The yield of this reaction is sensitive to the reaction temperature, with higher temperatures generally favoring a better yield. guidechem.com Analogous oxidations of other 3-methylpyrazoles to their corresponding carboxylic acids have also been reported, highlighting the general applicability of this transformation. cdnsciencepub.comresearchgate.net

In a more unusual transformation, the methyl group of a substituted pyrazole was found to undergo oxidative conversion to a CH₂OAc moiety during a reaction involving thermolysis in acetic acid, demonstrating an unexpected redox disproportionation. preprints.orgmdpi.com

Table 4: Oxidation of the Methyl Group on Pyrazole Derivatives

| Substrate | Oxidizing Agent | Solvent | Conditions | Product | Yield (%) | Reference |

| 4-Bromo-3-methylpyrazole | KMnO₄ | Water | 90 °C, 8h | 4-Bromo-1H-pyrazole-3-carboxylic acid | 64.2 | guidechem.com |

| 3-Methylpyrazole | KMnO₄ | - | - | 1H-Pyrazole-3-carboxylic acid | - | |

| 5-Azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | - (Thermolysis) | Acetic Acid | Reflux | (5-Amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl acetate | - | preprints.orgmdpi.com |

Halogenation

The methyl group can also be a site for halogenation, typically through free-radical mechanisms. For instance, the synthesis of 5-(bromomethyl)-1,3,4-triphenyl-1H-pyrazole is achieved through the bromination of the corresponding 5-methylpyrazole derivative, which indicates that a methyl group on the pyrazole ring can be converted to a bromomethyl group. ontosight.ai This transformation is analogous to the well-established free-radical bromination of benzylic positions using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. youtube.compearson.comyoutube.com This introduces a reactive handle for further nucleophilic substitution reactions.

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3 Methyl 1h Pyrazole Systems

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within 4-Bromo-3-methyl-1H-pyrazole by probing the vibrational modes of its constituent atoms.

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and elucidating the structural framework of this compound. Spectra for this compound have been recorded using various techniques, including Attenuated Total Reflectance (ATR-IR), traditional transmission (KBr wafer), and in the vapor phase, providing a comprehensive vibrational profile. spectrabase.comnih.gov

The IR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibration of the pyrazole (B372694) ring typically appears as a broad band in the region of 3100-3200 cm⁻¹. C-H stretching vibrations of the methyl group and the pyrazole ring are observed around 2900-3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyrazole ring give rise to characteristic absorptions in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear at lower frequencies, typically below 800 cm⁻¹.

Specific vibrational modes observed in derivatives of pyrazole help in assigning the bands for this compound. For instance, in related pyrazole structures, asymmetric and symmetric deformations of the methyl group are found between 1465-1370 cm⁻¹, while rocking vibrations for the methyl group are typically seen around 1070-1010 cm⁻¹. derpharmachemica.com The pyrazole ring deformation is often observed at lower wavenumbers, around 630-640 cm⁻¹. derpharmachemica.com

Table 1: Key IR Absorption Bands for Pyrazole Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3100 - 3200 |

| C-H Stretch (Aromatic & Alkyl) | 2900 - 3000 |

| C=N Stretch | 1400 - 1600 |

| C=C Stretch | 1400 - 1600 |

| C-H Bend | 1300 - 1500 |

| C-N Stretch | 1000 - 1350 |

This table is generated based on typical ranges for the functional groups present in the molecule.

Raman spectroscopy complements IR spectroscopy by providing information on the polarizability of molecular bonds. mdpi.com The Raman spectrum of this compound shows characteristic signals that correspond to the vibrations of the pyrazole ring and its substituents. spectrabase.comchemicalbook.com Symmetric vibrations and those involving non-polar bonds, which are often weak in the IR spectrum, can be prominent in the Raman spectrum. Key features include the ring stretching modes and the C-Br stretch, which provide a distinct spectroscopic fingerprint for the molecule.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, which has a molecular formula of C₄H₅BrN₂, the exact mass is approximately 159.9636 g/mol , and the nominal molecular weight is 161.00 g/mol . spectrabase.comsigmaaldrich.com

In the mass spectrum, the molecular ion peak (M⁺) is expected to show a characteristic isotopic pattern due to the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion, one at m/z 160 (containing ⁷⁹Br) and another at m/z 162 (containing ⁸¹Br). This isotopic signature is a key identifier for bromine-containing compounds. spectrabase.com

Gas Chromatography-Mass Spectrometry (GC-MS) analysis further confirms the purity and identity of the compound. spectrabase.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for pyrazoles may involve the loss of the bromine atom, a methyl group, or cleavage of the pyrazole ring.

Table 2: Expected Mass Spectrometry Data for this compound

| Feature | Value |

|---|---|

| Molecular Formula | C₄H₅BrN₂ |

| Molecular Weight | 161.00 g/mol |

| Exact Mass | 159.963611 g/mol |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound exhibits absorption bands corresponding to π → π* and n → π* electronic transitions within the pyrazole ring. spectrabase.com The position and intensity of these absorption maxima (λmax) are influenced by the substituents on the ring. The bromine atom and the methyl group can cause shifts in the absorption bands compared to the parent pyrazole molecule. While specific λmax values are dependent on the solvent used, pyrazole derivatives generally show characteristic absorptions in the UV region. researchgate.net Detailed fluorescence data for this compound is not extensively reported in the literature.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

The molecular structure of this compound has been confirmed through single-crystal X-ray diffraction (SCXRD), particularly when co-crystallized with other molecules or incorporated into larger structures like metal-organic frameworks (MOFs). mdpi.comresearchgate.net For example, the structure of this compound has been determined when coordinated to the metal center of MOF-520. researchgate.net These studies unequivocally confirm the connectivity of the atoms, the planarity of the pyrazole ring, and the precise bond lengths and angles within the molecule.

In a study of indole–pyrazole hybrids, the structure of tautomers derived from this compound was also confirmed by X-ray analysis, demonstrating the utility of this technique in resolving complex structural and tautomeric questions. mdpi.com While crystallographic data for the isolated compound is not detailed in the provided search results, these derivative studies provide crucial, validated information about its molecular geometry.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| MOF-520 |

Crystalline Sponge Method (CSM) for Non-Crystalline Analytes

The Crystalline Sponge Method (CSM) has emerged as a revolutionary technique in structural chemistry, enabling the determination of single-crystal X-ray diffraction data for analytes that are liquids, oils, or otherwise resistant to crystallization. This method utilizes a pre-formed, porous crystalline framework, or "crystalline sponge," which absorbs the analyte (guest) into its cavities. The host-guest interactions within the sponge order the analyte molecules, allowing for their structural elucidation as if they were a single crystal.

Recent research has demonstrated the successful application of this method for the structural determination of this compound, a compound that can be challenging to crystallize. The study employed a metal-organic framework (MOF), specifically MOF-520, as the crystalline sponge. acs.org

Detailed Research Findings:

The structural analysis was achieved through a coordinative alignment strategy within the pores of the MOF. acs.org In this approach, the analyte, this compound, doesn't merely occupy the pores of the sponge but coordinates directly to the metal centers of the MOF. This coordination significantly reduces the motional degrees of freedom of the analyte, leading to a well-ordered arrangement that is crucial for high-quality X-ray diffraction data.

In this specific case, the this compound molecule was found to covalently bond to the aluminum centers of the MOF-520 framework in a bridging mode. acs.orgresearchgate.net This coordinative binding is a key feature of this application of the CSM, ensuring a stable and well-defined orientation of the pyrazole derivative within the crystalline sponge. The successful application of this technique allowed for the unambiguous structural determination of this compound. acs.org The crystallographic data for this host-guest complex are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1938285. researchgate.net

The use of synchrotron radiation was necessary for the X-ray data collection, which is often the case for crystalline sponge samples due to the small size of the host crystal and the presence of the guest molecules. researchgate.net It was noted that this coordinative alignment method is particularly suitable for guest molecules that possess functional groups capable of binding to the metal centers of the MOF, such as the nitrogen atoms in the pyrazole ring. acs.orgresearchgate.net

The table below summarizes the key aspects of the crystalline sponge used in this analysis.

| Crystalline Sponge Parameter | Value |

| Crystalline Sponge | MOF-520 |

| Analyte | This compound |

| Binding Mode | Coordinative alignment (covalent bonding to Al centers) |

| CCDC Number | 1938285 |

This application of the Crystalline Sponge Method highlights its power in overcoming the significant hurdle of crystallization in structural chemistry, providing a viable pathway for the detailed structural analysis of a wide range of organic compounds.

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Methyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been applied to pyrazole (B372694) derivatives to understand their electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals.

For pyrazole derivatives, DFT calculations provide key insights into their electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A study on a related pyrazole derivative, 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole, calculated a HOMO-LUMO gap of approximately 4.5 eV, suggesting moderate reactivity. In this analog, the HOMO is localized on the pyrazole ring and the bromine atom, while the LUMO is predominantly associated with the σ* orbitals of the carbon-bromine (C-Br) bond.

| Property | Finding |

|---|---|

| HOMO-LUMO Gap | ~4.5 eV |

| HOMO Localization | Pyrazole ring and bromine atom |

| LUMO Localization | Dominated by σ* orbitals of the C–Br bond |

| Reactivity | Moderate |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a protein's active site.

While docking studies specifically for 4-bromo-3-methyl-1H-pyrazole are not extensively detailed, research on closely related derivatives provides significant insights into its potential biological targets. For instance, a derivative, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-5-(bromomethyl)-4,5-dihydrothiazole, was docked against Penicillin-Binding Protein 4 (PBP4) from both E. coli and S. aureus. mdpi.com The study revealed weak binding energies of -5.2 kcal/mol and -5.6 kcal/mol for the E. coli and S. aureus proteins, respectively. mdpi.com In another study, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide were docked against human placental alkaline phosphatase to determine their ideal conformation within the enzyme's active site. nih.gov

Other computational studies on various pyrazole derivatives have explored their interactions with targets like Dihydrofolate Reductase (DHFR), epidermal growth factor receptor (EGFR) kinase, and α-glucosidase, demonstrating the scaffold's potential for diverse biological activities. d-nb.infoekb.egnih.gov These studies collectively suggest that the pyrazole nucleus is a versatile pharmacophore, and substitutions like the bromo and methyl groups on the ring significantly influence binding interactions.

| Target Protein | Organism | Binding Energy (kcal/mol) |

|---|---|---|

| Penicillin-Binding Protein 4 (PBP4) | E. coli | -5.2 |

| Penicillin-Binding Protein 4 (PBP4) | S. aureus | -5.6 |

Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) Predictions (In Silico)

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. Various molecular descriptors and rules, such as Lipinski's rule of five, are used to predict a molecule's potential as an orally active drug.

Computational tools like SwissADME and Molinspiration are frequently used to calculate properties such as logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and oral bioavailability. allsubjectjournal.comyyu.edu.trbiointerfaceresearch.com Studies on various pyrazole and benzothiazole (B30560) derivatives have shown that these compounds generally exhibit good drug-likeness properties, often complying with Lipinski's and Veber's rules, which suggest good intestinal absorption and bioavailability. yyu.edu.trnih.gov For example, in a study of benzothiazole-based oxadiazoles, most compounds showed a predicted oral absorption of over 70%. nih.gov The analysis of pyrazole derivatives often shows they fall within acceptable ranges for ADME properties, indicating their potential as viable drug candidates. yyu.edu.trbiointerfaceresearch.com The liquid chromatography method developed for this compound is also noted as being suitable for pharmacokinetic studies. sielc.com

| Parameter | Significance | Typical Tool |

|---|---|---|

| Lipinski's Rule of Five | Predicts drug-likeness and oral bioavailability | SwissADME, Molinspiration allsubjectjournal.comyyu.edu.tr |

| LogP | Measures lipophilicity, affects absorption and distribution | Molinspiration allsubjectjournal.com |

| Topological Polar Surface Area (TPSA) | Relates to membrane permeability | Molinspiration allsubjectjournal.com |

| Oral Absorption (%) | Predicts the extent of absorption from the gut | SwissADME nih.gov |

| Veber's Rule | Predicts oral bioavailability based on TPSA and rotatable bonds | SwissADME nih.gov |

Nonlinear Optical (NLO) Property Predictions

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is valuable for applications in photonics, telecommunications, and optical data storage. Pyrazole derivatives have been identified as having properties suitable for NLO applications. evitachem.com

Computational studies, often using the finite field method within DFT, have been conducted on metal complexes of this compound to predict their NLO properties. erciyes.edu.tr Research on new isostructural cobalt(II) and nickel(II) complexes, specifically [Co(II)(C₄H₅BrN₂)₄(Cl)₂] and [Ni(II)(C₄H₅BrN₂)₄(Cl)₂], has shown significant third-order nonlinear polarizabilities (γ). erciyes.edu.tr The average theoretically predicted γ values were 95.50 x 10⁻³⁶ esu for the cobalt complex and 91.25 x 10⁻³⁶ esu for the nickel complex. erciyes.edu.tr These values are approximately 5.26 and 5.0 times greater, respectively, than that of the well-known NLO material para-nitroaniline (p-NA) when calculated at the same level of theory. erciyes.edu.tr Such findings indicate that metal complexes incorporating the this compound ligand are promising candidates for NLO materials. erciyes.edu.trerciyes.edu.trresearchgate.netresearchgate.net

| Complex | γ (esu) | Enhancement vs. p-NA |

|---|---|---|

| [Co(II)(C₄H₅BrN₂)₄(Cl)₂] | 95.50 x 10⁻³⁶ | ~5.26x |

| [Ni(II)(C₄H₅BrN₂)₄(Cl)₂] | 91.25 x 10⁻³⁶ | ~5.0x |

Conformational Analysis and Tautomeric Equilibria Modeling

Pyrazoles unsubstituted on the ring nitrogen atom can exist as two different tautomers due to the migration of the N-H proton between the two nitrogen atoms. This phenomenon, known as annular tautomerism, is an inherent property of 3(5)-substituted pyrazoles like this compound. researchgate.net The position of this equilibrium can be influenced by the solvent, temperature, and the nature of the substituents on the pyrazole ring.

Biological and Medicinal Chemistry Research Involving 4 Bromo 3 Methyl 1h Pyrazole

Design and Synthesis of Bioactive Pyrazole (B372694) Derivatives

The core structure of 4-Bromo-3-methyl-1H-pyrazole is a valuable building block for creating novel bioactive molecules. nih.govresearchgate.net Medicinal chemists utilize it in various synthetic strategies to generate libraries of pyrazole derivatives. mdpi.com These strategies often involve reactions such as nucleophilic substitution of the bromine atom, condensation reactions, and cyclization to build more complex molecular architectures. smolecule.com For instance, the synthesis of 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives has been reported, showcasing the utility of this compound as a precursor. benthamdirect.com The structural framework of derivatives like 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carbonitrile is also seen as a versatile platform for constructing complex heterocyclic compounds with potential medicinal applications. chemshuttle.com

Furthermore, the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its subsequent arylation via Suzuki coupling highlights the adaptability of brominated precursors in generating diverse chemical entities. mdpi.com The objective of these synthetic endeavors is to explore the structure-activity relationships (SAR), aiming to enhance the potency, selectivity, and pharmacokinetic properties of the resulting compounds. researchgate.netnih.gov

Evaluation of Antibacterial Activities

Derivatives of this compound have been investigated for their potential as antibacterial agents. nih.gov A notable example is a series of novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives. benthamdirect.com Within this series, one compound in particular, compound 3h, demonstrated significant antibacterial activity against several bacterial strains. benthamdirect.com

Another study focused on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives, where the 4-bromo-3-methyl derivative (compound 16) was identified as the most potent among a subset of similar compounds. mdpi.com Additionally, a 4-bromo-3-chloro-aniline-substituted pyrazole derivative (compound 21) was highly effective against S. aureus, including methicillin-resistant strains (MRSA), and also showed efficient inhibition of enterococci strains. mdpi.com The antibacterial activity of pyrazole derivatives is often evaluated by determining their minimum inhibitory concentration (MIC) against various pathogens. benthamdirect.commdpi.com

| Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound 3h | B. subtilis ATCC 6633 | 0.39 | benthamdirect.com |

| Compound 3h | S. aureus ATCC 6538 | 0.78 | benthamdirect.com |

| Compound 3h | P. fluorescens ATCC 13525 | 1.562 | benthamdirect.com |

| Compound 21 | S. aureus | 0.5 | mdpi.com |

| Compound 21 | Enterococci strains | 1 | mdpi.com |

Enzyme Inhibition Studies (e.g., Alkaline Phosphatase Inhibitor Activities)

The inhibitory effects of pyrazole derivatives on various enzymes are a significant area of research. chemimpex.com For example, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been evaluated for their in vitro alkaline phosphatase inhibitory activity. mdpi.comnih.gov In one study, a specific derivative, compound 5d, emerged as a potent inhibitor of alkaline phosphatase with an IC50 value of 1.469 ± 0.02 µM. mdpi.comnih.govresearchgate.net It is known that compounds containing nitrogen and amide linkages, such as pyrazole derivatives, have the potential to inhibit human alkaline phosphatase. mdpi.comnih.gov

In addition to alkaline phosphatase, other enzymes are also targeted. For instance, compound 3h from a series of 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives was found to strongly inhibit S. aureus DNA gyrase and B. subtilis DNA gyrase with IC50 values of 0.25 and 0.18 μg/mL, respectively. benthamdirect.com Furthermore, some pyrazole derivatives have been studied as inhibitors of carbonic anhydrase isoforms hCA I and hCA II, showing effective inhibition profiles with KI values in the nanomolar range. nih.gov

| Derivative | Enzyme | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Compound 5d | Alkaline Phosphatase | IC50: 1.469 ± 0.02 µM | mdpi.comnih.govresearchgate.net |

| Compound 3h | S. aureus DNA gyrase | IC50: 0.25 µg/mL | benthamdirect.com |

| Compound 3h | B. subtilis DNA gyrase | IC50: 0.18 µg/mL | benthamdirect.com |

| Compounds 1-10 (various pyrazole derivatives) | hCA I | Ki: 5.13–16.9 nM | nih.gov |

| Compounds 1-10 (various pyrazole derivatives) | hCA II | Ki: 11.77–67.39 nM | nih.gov |

Receptor Interaction Research

Research into the interaction of this compound derivatives with biological receptors is a key aspect of their development as therapeutic agents. chemimpex.com Molecular docking studies are frequently employed to predict and analyze the binding modes of these compounds with specific receptors or enzymes. smolecule.comresearchgate.net These computational techniques help in understanding the structure-activity relationships and guide the rational design of more potent and selective molecules. researchgate.net For example, molecular modeling studies have shown that pyrazole analogs can interact with the active site of cyclooxygenase-2 (COX-2) through hydrogen bonding, π-π interactions, and cation-π interactions. nih.gov

Exploration of Anti-inflammatory and Antineoplastic Potentials (from pyrazole derivative studies)

The pyrazole scaffold is a well-established pharmacophore in the development of anti-inflammatory and anticancer agents. nih.govmdpi.comnih.gov Numerous pyrazole derivatives have been synthesized and evaluated for their potential in these therapeutic areas. nih.govsciencescholar.us

In the context of anti-inflammatory research, pyrazole derivatives are known to target enzymes like cyclooxygenase (COX), with some showing selectivity for the COX-2 isoform. nih.govijpsjournal.com This selective inhibition is a desirable trait for anti-inflammatory drugs as it can lead to fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.gov

For antineoplastic applications, pyrazole derivatives have demonstrated the ability to inhibit various targets crucial for cancer cell proliferation and survival, such as BRAF(V600E), EGFR, and Aurora-A kinase. nih.govnih.gov For instance, a series of novel pyrazole derivatives were designed and evaluated for their inhibitory activities against BRAF(V600E) melanoma cells, with one compound exhibiting a potent inhibitory activity with an IC50 value of 0.63 μM for BRAF(V600E). nih.gov Another study reported a pyrazole derivative with significant anticancer efficacy against HCT116 and MCF-7 cell lines, inhibiting Aurora-A kinase with an IC50 of 0.16 ± 0.03 µM. nih.gov

Mechanistic Investigations of Biological Effects (e.g., oxidative phosphorylation inhibition)

Understanding the mechanism of action is crucial for the development of any therapeutic agent. For pyrazole derivatives, research has delved into their molecular mechanisms to elucidate how they exert their biological effects. One area of investigation has been their potential to interfere with fundamental cellular processes. For example, some pyrazole derivatives have been studied as inhibitors of the photosynthetic electron transport chain, suggesting an impact on energy metabolism. researchgate.net While direct evidence for this compound itself inhibiting oxidative phosphorylation is not explicitly detailed in the provided context, the broader class of pyrazole derivatives has been shown to interact with various enzymes and signaling pathways, indicating a wide range of potential mechanistic actions.

Drug Discovery and Development of Novel Therapeutic Agents

The versatility of the pyrazole scaffold makes it a privileged structure in drug discovery. researchgate.nettandfonline.com this compound, as a key intermediate, plays a significant role in the generation of new chemical entities with therapeutic potential. smolecule.comchemimpex.com The process of drug discovery with pyrazole derivatives involves a multidisciplinary approach, including design, synthesis, biological evaluation, and mechanistic studies. researchgate.netnih.gov

The ultimate goal is to develop novel drugs with improved efficacy and safety profiles. researchgate.net The accumulated knowledge of the structure-activity relationships and biological activities of pyrazole derivatives provides a strong foundation for the rational design of the next generation of therapeutic agents for a variety of diseases. nih.govnih.gov

Applications in Agrochemical Research

Intermediate for the Synthesis of Herbicides and Fungicides

4-Bromo-3-methyl-1H-pyrazole is a key intermediate in the multi-step synthesis of a variety of herbicides and fungicides. chemenu.com The bromine atom on the pyrazole (B372694) ring is particularly important as it provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups. ontosight.ai

In the synthesis of fungicides, for example, a derivative, 4-bromo-3-methyl-1-phenyl pyrazole-5-one, is created by treating 3-methyl-1-phenylpyrazol-5-one with bromine. journalofchemistry.org This brominated intermediate is then reacted with ammonium (B1175870) N-(phenyldithiocarbamate) and subsequently treated with other reagents to form complex heterocyclic structures with demonstrated fungitoxicity against pathogens like Puccinia recondita and Ustilago nuda maydis. journalofchemistry.org

Similarly, in herbicide development, the pyrazole structure is fundamental. Research has shown that pyrazole-4-carboxamide derivatives possess significant herbicidal properties. jst.go.jp The synthesis of these herbicides often involves building upon a pyrazole core. For instance, a series of novel pyrazole derivatives containing a phenylpyridine moiety with herbicidal activity were synthesized, highlighting the utility of the pyrazole structure as a starting point. nih.gov The synthesis of such complex molecules often begins with simpler pyrazole building blocks which are then elaborated through various chemical reactions. mdpi.comresearchgate.net The reactivity of the 4-bromo position makes this compound and its close derivatives valuable starting materials for creating these targeted agrochemicals. chemenu.comontosight.ai

Contribution to Enhanced Crop Protection Agents

The incorporation of the this compound moiety into the final molecular structure of agrochemicals contributes significantly to their enhanced efficacy. The specific substituents on the pyrazole ring play a critical role in determining the biological activity and selectivity of the resulting herbicides and fungicides. jst.go.jpmdpi.com

Research into pyrazole-based fungicides has demonstrated that the resulting compounds can exhibit potent and broad-spectrum antifungal activity. researchgate.net For example, pyrazole carboxamide derivatives have been developed as commercial fungicides that act by inhibiting succinate (B1194679) dehydrogenase, a crucial enzyme in fungal respiration. frontiersin.org The synthesis of novel pyrazole derivatives has led to compounds with high fungicidal activity against various plant pathogens, including Botrytis cinerea, Rhizoctonia solani, and Gaeumannomyces graminis var. tritici (the cause of wheat take-all). researchgate.netd-nb.infobohrium.com In some cases, the efficacy of these synthesized compounds is comparable to or even exceeds that of existing commercial fungicides. d-nb.info

In the field of herbicides, the pyrazole ring is a key component of several commercial products. nih.gov Studies on newly synthesized pyrazole derivatives have shown excellent herbicidal activity against various weeds. mdpi.comresearchgate.net For example, specific pyrazole-4-carboxamide derivatives have demonstrated potent bleaching activity against annual lowland weeds with excellent crop safety. jst.go.jp The substituents on the pyrazole ring are crucial; for instance, introducing a trifluoromethyl group can significantly improve herbicidal activity. mdpi.com Research has led to the discovery of pyrazole derivatives that are effective against challenging weeds like Digitaria sanguinalis (large crabgrass), Abutilon theophrasti (velvetleaf), and Setaria viridis (green foxtail) in post-emergence treatments. nih.gov The strategic use of intermediates like this compound allows for the rational design of these enhanced crop protection agents. netascientific.com

Materials Science and Advanced Functional Applications

Integration into Specialty Polymers and Resins for Enhanced Durability and Chemical Resistance

The incorporation of pyrazole (B372694) moieties into polymer backbones is a recognized strategy for enhancing material properties. ijrpr.com Pyrazole units can improve thermal stability, mechanical strength, and chemical resistance. ijrpr.comchemimpex.com Derivatives of 4-bromo-3-methyl-1H-pyrazole serve as crucial intermediates in the formulation of specialty polymers and resins designed for high-performance applications. chemimpex.comchemimpex.com

Furthermore, 4-bromo-1H-pyrazole has been effectively used as a blocking agent in the synthesis of polyurethanes. researchgate.net In this process, the pyrazole derivative reversibly reacts with a diisocyanate, such as hexamethylene diisocyanate (HMDI), to form a blocked adduct. researchgate.net This adduct is stable at room temperature but de-blocks upon heating (e.g., at 185°C), regenerating the reactive isocyanate which then polymerizes with a polyol. researchgate.net This technique is valuable for creating controlled-cure coatings and resins with enhanced durability and specific properties like hydrophilicity. researchgate.net The bromine and methyl groups on the pyrazole ring can be used to fine-tune properties such as de-blocking temperature and reactivity.

The integration of these pyrazole derivatives leads to materials with improved resistance to chemical attack and thermal degradation, making them suitable for demanding applications in coatings, adhesives, and advanced composites. chemimpex.com

Development of Conjugated Pyrazole Molecules for Organic Electronics

Pyrazole-based compounds are gaining significant attention for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. researchgate.netresearchgate.netmdpi.com The conjugated π-electron system of the pyrazole ring influences the electronic properties of the molecules, making them suitable for semiconducting and light-emitting applications. ijrpr.com The synthesis of conjugated oligomers and polymers containing pyrazole units allows for the creation of materials with tunable optical and electronic characteristics. researchgate.netresearchgate.net

Several studies have identified π-conjugated pyrazole derivatives as promising candidates for p-type semiconducting materials. researchgate.netresearchgate.netresearchgate.net The suitability of a material for charge transport is often evaluated by its reorganization energy; a lower reorganization energy facilitates more efficient charge injection and transport. researchgate.netresearchgate.net

Quantum chemical calculations and experimental results have shown that specific structural modifications to the pyrazole skeleton can significantly lower both hole (λh) and electron (λe) reorganization energies. researchgate.netresearchgate.net For example, the introduction of nitro groups to a π-conjugated pyrazole system was found to reduce λh from 0.48 eV to 0.34 eV and λe from 0.44 eV to 0.26 eV. researchgate.net Molecules with low reorganization energy and favorable solid-state packing, characterized by close π-π stacking interactions, are considered excellent candidates for p-type semiconductors. researchgate.netresearchgate.net Additionally, tin selenide (B1212193) (SnSe), a known p-type semiconductor, can be synthesized using precursors that contain pyrazole moieties. mdpi.com

Table 1: Reorganization Energies of π-Conjugated Pyrazole Compounds This table illustrates the effect of structural modification on the calculated reorganization energies, indicating suitability for semiconducting applications.

| Compound Type | Hole Reorganization Energy (λh) | Electron Reorganization Energy (λe) | Predicted Semiconductor Type | Reference |

| Parent π-Conjugated Pyrazole | 0.48 eV | 0.44 eV | p-type | researchgate.net |

| Nitro-substituted π-Conjugated Pyrazole | 0.34 eV | 0.26 eV | p-type | researchgate.net |

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This property is highly desirable for applications in OLEDs, chemical sensors, and bio-imaging. Several pyrazole-based molecules have been identified as AIE luminogens (AIEgens). rsc.orgnih.govresearchgate.net

Researchers have synthesized tetraaryl pyrazole polymers through the free-radical polymerization of styryl-substituted pyrazole monomers. rsc.orgresearchgate.net These polymers were found to be soluble in organic solvents and exhibited aggregation-induced emission enhancement (AIEE), where their fluorescence intensity increased significantly in aggregated states (e.g., in a THF/water mixture). rsc.orgnih.govresearchgate.net The propeller-like arrangement of the aryl rings on the pyrazole core restricts intramolecular rotations in the aggregated state, which closes non-radiative decay channels and activates light emission. researchgate.net

The fluorescence quantum yield of these materials can be tuned through chemical modification. For example, pyrene-based pyrazole derivatives have been designed where the introduction of a cyano group resulted in a higher quantum yield of 0.36%. nih.gov These findings highlight the potential of using this compound as a scaffold to construct novel AIE-active monomers and polymers for advanced optoelectronic applications. rsc.orgnih.gov

Table 2: Photophysical Properties of Pyrazole-Based AIEgens This table summarizes key properties of pyrazole derivatives exhibiting aggregation-induced emission.

| Pyrazole Derivative Type | Emission Behavior | Quantum Yield (ΦF) | Key Finding | Reference |

| Tetraaryl Pyrazole Polymer | Aggregation-Induced Emission Enhancement (AIEE) | Not specified | Polymers are AIEE active and can function as chemosensors. | rsc.orgresearchgate.net |

| Pyrene-based Pyrazole (P3) | Aggregation-Induced Emission (AIE) | 0.36% | Cyano-functionality enhances emission. | nih.gov |

Fabrication of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are crucial for technologies like optical switching, frequency conversion, and data storage. Pyrazole derivatives have emerged as a promising class of compounds for NLO applications due to their versatile structures and favorable electronic properties. researchgate.netnih.govresearchgate.net

The NLO response of a molecule is related to its hyperpolarizability (β). Studies involving pyrazole-thiophene-based amides and other pyrazole derivatives have shown that these molecules can possess significant NLO properties. nih.govbohrium.com Computational studies using Density Functional Theory (DFT) are often employed to predict and understand the NLO characteristics of these compounds. researchgate.net The magnitude of the molecular hyperpolarizability in certain pyrazole derivatives suggests they could be excellent candidates for NLO materials. researchgate.net The strategic placement of electron-donating and electron-withdrawing groups on the pyrazole framework is a key strategy to enhance the NLO response. The bromo and methyl groups of this compound can be functionalized to create such donor-acceptor systems, making it a valuable precursor for NLO materials. nih.govresearchgate.net

Applications in Energy Storage Devices (e.g., Supercapacitors)

Supercapacitors are energy storage devices known for their high power density and long cycle life. rsc.org The performance of a supercapacitor is heavily dependent on its electrode materials. Metal-organic frameworks (MOFs), a class of porous crystalline materials, have been identified as promising electrode materials for supercapacitors due to their high surface area and tunable structures. researchgate.netdntb.gov.ua

A direct application involving this compound has been demonstrated in the construction of MOFs. researchgate.net Specifically, the structure of this compound has been characterized after being coordinated to the aluminum metal centers of MOF-520. researchgate.net By incorporating such functionalized organic linkers, it is possible to tailor the pore environment and electrochemical properties of the MOF. This tunability is critical for enhancing ion diffusion and charge storage capacity, which are key parameters for supercapacitor performance. researchgate.net

Furthermore, coordination polymers constructed from pyrazole derivatives, such as those based on pyrazole carboxylic acid, have shown good supercapacitive performance. researchgate.netresearchgate.net The use of pyrazole-based compounds as building blocks for electrode materials in energy storage devices represents a growing area of research, with this compound serving as a relevant precursor in this field. researchgate.netdntb.gov.ua

Coordination Chemistry of 4 Bromo 3 Methyl 1h Pyrazole As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 4-bromo-3-methyl-1H-pyrazole typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes is carried out using a range of spectroscopic and analytical techniques, including elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction.

The synthesis of copper(II) complexes with substituted pyrazoles has been a subject of interest. For instance, the reaction of copper(II) bromide with 3,5-dimethyl-1H-pyrazole in the presence of copper powder can lead to the in-situ bromination of the pyrazole (B372694) ring at the 4-position and the formation of various copper(II) coordination compounds. dnu.dp.ua These include trinuclear and binuclear complexes where the brominated pyrazole acts as a bridging ligand. dnu.dp.ua

Studies on complexes with the general formula [Cu(4-Xdmpz)₂]ₓ (where dmpz is 3,5-dimethylpyrazolate and X can be a halogen like Br) show that these compounds can form polymeric chain structures. cdnsciencepub.com Magnetic susceptibility studies of these copper(II) complexes reveal strong antiferromagnetic interactions between the metal centers. cdnsciencepub.com While specific research focusing solely on this compound with copper(II) is emerging, the behavior of structurally similar ligands like 4-bromo-3,5-dimethylpyrazole suggests that it can form polynuclear complexes with interesting magnetic properties. dnu.dp.uacdnsciencepub.comresearchgate.net

Cadmium(II) complexes with pyrazole-based ligands have been synthesized and characterized. For example, the reaction of cadmium salts with tris(pyrazolyl)borate ligands, including those with bromo-substituents on the pyrazole ring, has been reported. acs.org Single-crystal X-ray diffraction studies of a bis[hydrotris(4-bromo-1H-pyrazol-1-yl)borato]cadmium complex revealed that the cadmium center is coordinated to six nitrogen atoms from the pyrazole rings in a distorted octahedral geometry. acs.org Research on the direct complexation of this compound with cadmium(II) is an active area of investigation. researchgate.netresearchgate.netdntb.gov.ua

Isostructural complexes of cobalt(II) with this compound have been synthesized and characterized. erciyes.edu.tr A notable example is the mononuclear complex [Co(II)(C₄H₅BrN₂)₄(Cl)₂]. erciyes.edu.tr Its synthesis involves the reaction of cobalt(II) chloride with four equivalents of the pyrazole ligand.

X-ray crystallographic analysis indicates that the complex crystallizes in the monoclinic space group P2₁/c. erciyes.edu.tr The central cobalt(II) ion is six-coordinated, bonded to four nitrogen atoms from four separate this compound ligands and two chloride ions. erciyes.edu.tr This arrangement results in an octahedral coordination geometry. erciyes.edu.tr The characterization of this complex has been further supported by elemental analysis, infrared spectroscopy, and thermal analysis (TGA/DSC). erciyes.edu.tr

Table 1: Selected Crystallographic Data for [Co(II)(C₄H₅BrN₂)₄(Cl)₂]

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Number | 6 |

| Geometry | Octahedral |

Data sourced from a study on isostructural cobalt(II) and nickel(II) complexes. erciyes.edu.tr

Similar to the cobalt(II) analogues, mononuclear nickel(II) complexes with this compound have been prepared and studied. evitachem.comerciyes.edu.tr The complex [Ni(II)(C₄H₅BrN₂)₄(Cl)₂] is isostructural to the corresponding cobalt(II) complex. erciyes.edu.tr

The synthesis and characterization methods are comparable to those used for the cobalt(II) complex. erciyes.edu.tr Single-crystal X-ray diffraction confirms that the nickel(II) ion is also in a six-coordinate octahedral environment, with the coordination sphere comprising four nitrogen atoms from the pyrazole ligands and two chloride anions. erciyes.edu.tr The investigation of such complexes is crucial for understanding their potential applications, including in the field of nonlinear optics. erciyes.edu.trerciyes.edu.trresearchgate.net

Table 2: Selected Crystallographic Data for [Ni(II)(C₄H₅BrN₂)₄(Cl)₂]

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Number | 6 |

| Geometry | Octahedral |

Data sourced from a study on isostructural cobalt(II) and nickel(II) complexes. erciyes.edu.tr

Palladium complexes containing pyrazole-based ligands are recognized for their catalytic activity in various cross-coupling reactions. rsc.org While research on palladium complexes specifically with this compound is developing, related systems demonstrate significant catalytic potential. Pyrazolyl-based palladium(II) compounds are considered excellent candidates as ligands in catalysis due to their desirable coordinating ability. psu.edu

For instance, palladium complexes stabilized by bulky pyrazole ligands have been successfully employed as pre-catalysts in Suzuki-Miyaura cross-coupling reactions, which are vital for the formation of carbon-carbon bonds in the synthesis of pharmaceuticals and new materials. rsc.org Furthermore, palladium catalysts immobilized in pyrazolyl-functionalized ionic liquids have shown high recyclability in Heck, Suzuki, and Sonogashira cross-coupling reactions without the need for phosphine (B1218219) co-ligands. psu.edu The Sonogashira coupling of related 4-bromo-pyrazoles also utilizes palladium catalysis, highlighting the importance of this metal in activating such substrates. researchgate.net

Ligand Binding Modes and Coordination Geometries in Metal Centers

This compound exhibits versatility in its coordination behavior. The primary binding mode involves the donation of a lone pair of electrons from one of the pyrazole nitrogen atoms to the metal center, acting as a monodentate ligand. evitachem.com

In the mononuclear cobalt(II) and nickel(II) complexes, [M(C₄H₅BrN₂)₄(Cl)₂] (where M = Co, Ni), four ligand molecules coordinate to the metal center through one of their nitrogen atoms. erciyes.edu.tr Combined with two chloride ions, this results in a six-coordinate, distorted octahedral geometry around the central metal ion. erciyes.edu.tr

Beyond simple monodentate coordination, substituted pyrazoles can also act as bridging ligands, connecting two or more metal centers. This has been observed in polynuclear copper(II) complexes where the pyrazole ring spans between two copper ions. dnu.dp.ua Another potential binding pattern is a chelating bidentate mode, although this is more common in ligands containing multiple coordinating groups. nsc.ru In some metal-organic frameworks (MOFs), this compound has been observed to coordinate to a metal center in a bridging fashion. researchgate.net The specific coordination geometry adopted depends on several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

Metal-Organic Frameworks (MOFs) Incorporating Pyrazole Ligands

The versatility of pyrazole-based ligands in the construction of Metal-Organic Frameworks (MOFs) has garnered significant attention in materials science. These nitrogen-rich heterocyclic compounds offer robust coordination to metal centers, leading to the formation of porous crystalline structures with high thermal and chemical stability. The functionalization of the pyrazole ring allows for the fine-tuning of the resulting MOF's properties, making them suitable for a wide range of applications, including gas storage, separation, and catalysis.

Structural Integration into Porous Frameworks

The incorporation of this compound as a ligand in MOF synthesis has been demonstrated, most notably in the context of the "crystalline sponge" method. In this approach, a pre-existing porous MOF is used to encapsulate and orient guest molecules for single-crystal X-ray diffraction analysis.

A prominent example involves the use of MOF-520, a chiral aluminum-based MOF. researchgate.netacs.org The structure of MOF-520 is composed of secondary building units (SBUs) where eight aluminum octahedra are arranged in a circular fashion. acs.org These SBUs are linked by 1,3,5-benzenetribenzoate (BTB) ligands. acs.org Crucially, some of the coordination sites on the aluminum centers are occupied by formate (B1220265) ligands, which can be exchanged for other guest molecules with suitable coordinating functionalities. acs.org

When crystals of MOF-520 are soaked in a solution containing this compound, the pyrazole derivative displaces the formate ligands and becomes integrated into the framework. acs.org The this compound coordinates to two adjacent aluminum centers within the SBU in a bridging fashion, utilizing its two nitrogen atoms from the pyrazole ring. researchgate.netacs.org This coordination leads to a measurable change in the unit cell parameters of the MOF, confirming the incorporation of the ligand. acs.org

The chiral nature of the MOF-520 pores imposes a degree of stereoselectivity on the binding of the achiral this compound ligand. berkeley.edu This results in a preferred orientation of the guest molecule within the framework, which is a consequence of both the steric confinement of the chiral pores and the asymmetric chemical bonding between the ligand and the MOF. berkeley.edu The structural data for this compound coordinated within MOF-520 is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1938285. researchgate.net

| Framework | Metal Center | Ligand | Coordination Mode | Key Structural Feature | CCDC Number |

| MOF-520 | Aluminum | This compound | Bridging (N,N') | Ligand exchange with formate | 1938285 |

Host-Guest Chemistry and Encapsulation within MOFs

The porous nature of MOFs makes them excellent candidates for host-guest chemistry, where the framework acts as a host for smaller guest molecules. The encapsulation of molecules within MOFs can be utilized for various applications, including drug delivery, sensing, and, as demonstrated with this compound, the structural determination of molecules. researchgate.netsnnu.edu.cn

The integration of this compound into MOF-520 serves as a prime example of host-guest chemistry. In this scenario, the MOF acts as a "crystalline sponge," providing a pre-organized, crystalline environment that facilitates the structural analysis of the encapsulated guest molecule. researchgate.net This method is particularly valuable for compounds that are difficult to crystallize on their own. researchgate.net